molecular formula C11H14N2 B589827 2-Methyltryptamine-d7 CAS No. 1794753-05-1

2-Methyltryptamine-d7

Cat. No.: B589827
CAS No.: 1794753-05-1
M. Wt: 181.29
InChI Key: CPVSLHQIPGTMLH-AAYPNNLASA-N
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Description

2-Methyltryptamine-d7 is a deuterated analog of 2-Methyltryptamine (2-MT), a compound of significant interest in serotonin receptor research. The base compound, 2-Methyltryptamine, is characterized as a serotonin receptor agonist with affinity for the 5-HT1A and 5-HT2A receptor subtypes, though with dramatically reduced activity compared to the parent compound tryptamine . This pharmacological profile places it within a class of tryptamines that are being investigated for their potential effects on the central nervous system, with some analogs showing unique behavioral effects such as tactile enhancement and auditory distortion rather than strong classic psychedelic effects . The primary research application of this compound is as a stable isotopically labeled internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). Its use is critical for ensuring accuracy and precision when quantifying levels of 2-Methyltryptamine in complex biological matrices, including plasma, serum, and brain tissue, for pharmacokinetic, metabolic, and neuropharmacological studies. Research into related tryptamines highlights their value in probing the structure-activity relationships of serotonin receptors and their development as potential treatments for neuropsychiatric disorders . By providing a non-biological variable, this compound enables researchers to conduct rigorous and reproducible investigations into the mechanisms of tryptamine-based compounds. This product is intended for forensic analysis and in vitro research in a controlled laboratory setting.

Properties

CAS No.

1794753-05-1

Molecular Formula

C11H14N2

Molecular Weight

181.29

IUPAC Name

2-[4,5,6,7-tetradeuterio-2-(trideuteriomethyl)-1H-indol-3-yl]ethanamine

InChI

InChI=1S/C11H14N2/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7,12H2,1H3/i1D3,2D,3D,4D,5D

InChI Key

CPVSLHQIPGTMLH-AAYPNNLASA-N

SMILES

CC1=C(C2=CC=CC=C2N1)CCN

Synonyms

2-Methyl-1H-indole-3-ethanamine-d7;  3-(2-Aminoethyl)-2-methyl-indole-d7; 

Origin of Product

United States

Synthetic Methodologies and Advanced Spectroscopic Characterization of 2 Methyltryptamine D7

Strategies for Site-Specific Deuterium (B1214612) Incorporation into the 2-Methyltryptamine (B130797) Skeleton

The synthesis of 2-Methyltryptamine-d7 necessitates a strategic approach to ensure the precise and efficient incorporation of seven deuterium atoms onto the 2-methyltryptamine framework. This involves the careful design and synthesis of deuterated precursors and the optimization of reaction conditions.

Design and Synthesis of Deuterated Precursors for Tryptamine (B22526) Derivatives

A common strategy for synthesizing deuterated tryptamines involves the use of deuterated building blocks. For this compound, this could involve a multi-step synthesis starting from a deuterated indole (B1671886) precursor or introducing deuterium at a later stage. One plausible route begins with the deuteration of 2-methylindole (B41428). The indole ring can be deuterated using methods like acid-catalyzed exchange in D₂O or through metal-catalyzed C-H activation/deuteration protocols.

Another key step is the introduction of the deuterated ethylamine (B1201723) side chain. This is often achieved by reducing a suitable precursor, such as a glyoxalylamide or a nitrovinyl intermediate, with a deuterium source like lithium aluminum deuteride (B1239839) (LiAlD₄). nih.govresearchgate.net For instance, the Speeter and Anthony method involves the acylation of the indole with oxalyl chloride, followed by reaction with an amine and subsequent reduction. researchgate.net To achieve the desired d7 labeling, a combination of a deuterated indole core and a deuterated reducing agent would be necessary.

A potential synthetic approach is outlined below:

Deuteration of 2-methylindole: Treatment of 2-methylindole with a strong acid in D₂O under elevated temperatures can lead to the exchange of the five protons on the indole ring for deuterium, yielding 2-methyl-d5-indole.

Acylation: The resulting 2-methyl-d5-indole can be reacted with oxalyl chloride to form the corresponding glyoxalyl chloride intermediate.

Amidation: Reaction of the glyoxalyl chloride with ammonia (B1221849) would yield the glyoxalylamide.

Reduction: The final and critical step is the reduction of the glyoxalylamide with a powerful deuterating agent, such as lithium aluminum deuteride (LiAlD₄), to reduce the two carbonyl groups and introduce two deuterium atoms on the α- and β-carbons of the ethylamine side chain. This would theoretically yield this compound.

Optimization of Reaction Conditions for Isotopic Enrichment and Yield

Achieving high isotopic enrichment and chemical yield requires careful optimization of reaction conditions. researchgate.net Factors such as the choice of solvent, temperature, reaction time, and the stoichiometry of reagents play a crucial role.

For the deuteration of the indole ring, the concentration of the acid catalyst and the temperature must be controlled to maximize deuterium exchange without causing significant degradation of the starting material. In the reduction step with LiAlD₄, the choice of an aprotic solvent like anhydrous tetrahydrofuran (B95107) (THF) is critical to prevent quenching of the reactive deuteride. researchgate.net Microwave-assisted synthesis has been shown to significantly reduce reaction times for the reduction step, often from hours to minutes, while maintaining good yields. researchgate.net

The efficiency of deuterium incorporation can be influenced by the choice of the deuterium source. While D₂ gas is a direct source, it can be expensive and difficult to handle. juniperpublishers.com Deuterium oxide (D₂O) is a more economical and readily available alternative. researchgate.netjuniperpublishers.com Catalytic methods, such as using palladium on carbon (Pd/C) in the presence of D₂, or H-D exchange reactions, can also be employed for specific deuteration steps. juniperpublishers.comthalesnano.com The optimization process often involves a systematic variation of these parameters, with analysis of the product at each stage to determine the optimal conditions for both yield and the level of deuterium incorporation. nih.gov

Rigorous Analytical Validation of this compound Isotopic Purity and Structural Integrity

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the positions of deuterium atoms. rsc.org In a ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. researchgate.net For this compound, the ¹H NMR spectrum would be expected to show the absence of signals from the indole ring protons and the methyl group protons.

²H (Deuterium) NMR spectroscopy provides direct evidence of deuterium incorporation. The ²H NMR spectrum will show signals at chemical shifts corresponding to the positions of the deuterium atoms. doi.org Furthermore, ¹³C NMR spectroscopy can also be used to confirm deuteration. The carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern (a triplet for a CD group, a quintet for a CD₂ group, and a septet for a CD₃ group) due to C-D coupling, and the signals will be shifted slightly upfield compared to the non-deuterated analogue, an effect known as the deuterium-induced isotope shift. researchgate.net Two-dimensional NMR techniques, such as ¹H-¹³C HSQC, can be particularly useful in unambiguously assigning the positions of deuteration. cdnsciencepub.com

Table 1: Expected NMR Spectroscopic Data for this compound

TechniqueExpected ObservationInformation Gained
¹H NMRAbsence or significant reduction of signals for indole ring and methyl protons.Confirmation of proton replacement by deuterium.
²H NMRPresence of signals corresponding to deuterated positions.Direct detection and localization of deuterium atoms. doi.org
¹³C NMRUpfield shifts and characteristic splitting patterns for carbons attached to deuterium.Confirmation of deuteration sites and structural integrity. researchgate.net

Quantitative Mass Spectrometry for Isotopic Abundance and Purity Assessment

Quantitative mass spectrometry (MS) is the definitive technique for determining the isotopic abundance and purity of this compound. rsc.orgjuniperpublishers.comnih.gov High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio (m/z) of the molecular ion, allowing for the differentiation of various isotopologues (molecules that differ only in their isotopic composition). nih.govresearchgate.net

The mass spectrum of this compound will show a molecular ion peak at an m/z value that is 7 units higher than that of the unlabeled compound. By analyzing the relative intensities of the peaks corresponding to the unlabeled (d0), partially deuterated (d1-d6), and fully deuterated (d7) species, the isotopic enrichment can be accurately calculated. nih.govalmacgroup.com This analysis is crucial for ensuring that the final product meets the high isotopic purity required for its use as an internal standard. rsc.org

Table 2: Mass Spectrometry Data for Isotopic Purity Analysis

IsotopologueExpected m/z (Monoisotopic)Relative Intensity
2-Methyltryptamine (d0)174.1157Should be minimal in a highly enriched sample.
2-Methyltryptamine-d1 to d6175.1220 - 180.1531Indicates incomplete deuteration.
This compound181.1594Should be the most abundant peak, indicating high isotopic purity.

Chromatographic Purity Evaluation Using Advanced Detection Methods

In addition to spectroscopic analysis, chromatographic techniques are employed to assess the chemical purity of this compound. High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a UV or mass spectrometry detector, is commonly used. nih.govgoogle.com This analysis ensures that the synthesized compound is free from starting materials, reagents, and other synthesis-related impurities.

Gas chromatography-mass spectrometry (GC-MS) can also be utilized for purity assessment, providing both retention time data for chemical purity and mass spectral data for isotopic confirmation. researchgate.netnih.gov The combination of chromatographic separation with mass spectrometric detection (LC-MS or GC-MS) provides a powerful tool for the comprehensive characterization of the synthesized this compound, confirming both its chemical and isotopic purity. almacgroup.comchromatographyonline.comresearchgate.net

2 Methyltryptamine D7 As an Internal Standard in Quantitative Bioanalytical Chemistry

Principles and Implementation of Isotope Dilution Mass Spectrometry (IDMS) in Analytical Assays

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for the determination of the concentration of an analyte in a sample. osti.govlatu.org.uyresearchgate.net The core principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, known as the isotopic spike or internal standard, to the sample. osti.govepa.gov This "spiked" sample is then homogenized to ensure complete mixing and equilibration between the analyte and the internal standard. osti.gov

The key advantage of IDMS lies in the fact that once the isotopic spike is equilibrated with the sample, any partial loss of the analyte during sample preparation and analysis will not affect the accuracy of the determination. epa.gov This is because the physical and chemical properties of the isotopically labeled standard are nearly identical to the endogenous analyte, causing them to behave similarly during extraction, chromatography, and ionization. scioninstruments.com Consequently, any losses will affect both the analyte and the internal standard proportionally. The final concentration of the analyte is calculated based on the measured isotope ratio of the spiked sample, the known amount and concentration of the added spike, and the isotopic abundance of both the spike and the natural analyte. epa.gov

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for 2-Methyltryptamine (B130797) Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for the quantification of tryptamines and their metabolites in biological samples due to its high sensitivity and selectivity. diva-portal.orgcore.ac.uk The development of a robust LC-MS/MS method for 2-Methyltryptamine quantification using 2-Methyltryptamine-d7 as an internal standard involves several critical steps.

Initially, chromatographic conditions are optimized to achieve efficient separation of 2-Methyltryptamine from other matrix components and potential interfering substances. nih.govau.dk This often involves selecting an appropriate column, mobile phase composition, and gradient elution profile. nih.govau.dkresearchgate.net The mass spectrometer is then tuned to detect specific precursor-to-product ion transitions for both 2-Methyltryptamine and its deuterated internal standard, this compound. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity. researchgate.netnih.gov

Method validation is a crucial phase to ensure the reliability of the analytical results. researchgate.netnih.gov This process typically includes the assessment of parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netcolab.ws For instance, a study developing a method for other tryptamines reported a linear range with a correlation coefficient greater than 0.99 and intra- and inter-day precision and accuracy within 15%. nih.gov Similarly, another validated method for tryptamine (B22526) metabolites demonstrated intraday and interday precision consistently below 15%. diva-portal.org The use of a deuterated internal standard like this compound is instrumental in achieving such high levels of precision and accuracy by compensating for variations in sample preparation and instrument response.

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Tryptamine Analogs

While LC-MS/MS is widely used, gas chromatography-mass spectrometry (GC-MS) also serves as a valuable technique for the analysis of tryptamine analogs, often requiring a derivatization step to improve the volatility and thermal stability of the analytes. diva-portal.orgnih.gov In GC-MS analysis, the use of a deuterated internal standard is a common practice to enhance the accuracy of quantification. scioninstruments.com

The principle remains similar to that in LC-MS/MS, where the deuterated standard, co-eluting with the analyte, corrects for variability during sample preparation and injection. scioninstruments.com For example, a highly sensitive method for tryptamine analysis was developed using GC-MS with negative chemical ionization, where a deuterated internal standard was employed to achieve detection at the femtomole level. nih.gov The mass spectrometer is typically operated in selected-ion monitoring (SIM) mode, focusing on specific ions characteristic of the analyte and the internal standard to ensure high selectivity and sensitivity. nih.gov

Comprehensive Method Validation Parameters for this compound-Based Assays

A comprehensive validation of any bioanalytical method is essential to ensure its reliability and reproducibility. For assays utilizing this compound as an internal standard, this involves a thorough evaluation of several key parameters.

Assessment of Matrix Effects, Ion Suppression, and Enhancement in Biological Matrices

Biological matrices such as plasma, urine, and tissue homogenates are inherently complex and can significantly impact the ionization efficiency of an analyte in the mass spectrometer. nih.govresearchgate.net This phenomenon, known as the matrix effect, can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), potentially compromising the accuracy of the results. nih.govgriffith.edu.au

The assessment of matrix effects is a critical component of method validation. nih.gov A common approach is the post-extraction spike method, where the response of the analyte in a post-extraction spiked blank matrix is compared to its response in a neat solution. nih.gov The resulting matrix factor (MF) indicates the degree of ion suppression (MF < 1) or enhancement (MF > 1). nih.gov

The use of a stable isotope-labeled internal standard like this compound is a primary strategy to mitigate the impact of matrix effects. nih.gov The assumption is that the analyte and the internal standard, being chemically and physically similar, will experience the same degree of ion suppression or enhancement. nih.gov Therefore, the ratio of the analyte response to the internal standard response should remain constant, correcting for these variations. nih.gov However, it is still crucial to evaluate the matrix effect during method development to ensure that the chosen internal standard effectively tracks the analyte. nih.gov

Evaluation of Analytical Precision, Accuracy, Linearity, and Quantification Limits

The performance of a bioanalytical method is defined by its precision, accuracy, linearity, and sensitivity. These parameters are rigorously evaluated during method validation. oup.com

Precision refers to the closeness of repeated measurements and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). oup.com

Accuracy is the closeness of the measured value to the true value and is expressed as the percentage of the nominal concentration. oup.com For example, a validation study for designer drugs reported accuracy ranging from 88.9% to 104.5% in urine and 91.9% to 107.1% in blood, with precision (%CV) below 14.0% and 7.0%, respectively. oup.com

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specific range. nih.gov This is typically evaluated by a calibration curve with a correlation coefficient (r²) close to 1. nih.gov

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net For instance, a method for tryptamine metabolites in human plasma reported a lower limit of quantification of 0.01 ng/mL for tryptamine. diva-portal.org

The following table summarizes typical validation parameters for bioanalytical methods:

ParameterAcceptance Criteria
Precision (CV%) Within-run and between-run CV ≤ 15% (≤ 20% at LLOQ)
Accuracy (%) Within ±15% of the nominal value (±20% at LLOQ)
Linearity (r²) ≥ 0.99
Recovery (%) Consistent, precise, and reproducible
Matrix Effect Should be minimized and compensated for by the internal standard

This table presents generally accepted criteria for bioanalytical method validation.

Research Applications of this compound in Pre-clinical and Ex Vivo Sample Analysis

The validated analytical methods employing this compound as an internal standard find significant application in various research settings, particularly in pre-clinical and ex vivo studies. These studies often involve the analysis of low concentrations of tryptamines in complex biological samples.

In pre-clinical pharmacokinetic studies, these methods are used to determine the absorption, distribution, metabolism, and excretion (ADME) of tryptamine-based compounds in animal models. nih.gov For example, a validated LC-MS/MS method was used to analyze mouse plasma and brain homogenates to understand the pharmacokinetic profile of a cassette of drugs. nih.gov The use of a deuterated internal standard is critical for obtaining the accurate concentration-time profiles necessary for these studies.

Ex vivo studies, which are conducted on tissues or cells outside the living organism, also benefit from the precision afforded by methods using this compound. nih.gov For instance, researchers might investigate the metabolism of a new tryptamine derivative in human liver microsomes. researchgate.net In such experiments, accurate quantification of the parent compound and its metabolites is essential to understand the metabolic pathways and the enzymes involved. researchgate.net The use of a deuterated internal standard ensures that the results are reliable, even with the inherent variability of biological systems.

Furthermore, these analytical methods are valuable tools in forensic toxicology and the study of novel psychoactive substances (NPS). researchgate.netgoogle.com The ability to accurately quantify tryptamines in biological fluids is crucial for determining exposure and understanding the pharmacological effects of these substances. core.ac.ukojp.govuniroma1.it

Quantification in In Vitro Biological Systems (e.g., Cell Lysates, Microsomal Preparations)

In vitro experimental systems are fundamental tools in pharmacology and toxicology to study the mechanisms of action, metabolism, and potential effects of novel compounds. These systems include cell cultures, cell lysates, and subcellular fractions like microsomal preparations, which contain high concentrations of drug-metabolizing enzymes. When quantifying an analyte like 2-Methyltryptamine in these complex biological matrices, this compound is the preferred internal standard.

The analytical workflow typically begins with the incubation of the biological system with 2-Methyltryptamine. After the experiment, the reaction is stopped, and the cells are lysed to release their contents. A precise amount of this compound is then added to the cell lysate or microsomal preparation. tudelft.nl A common subsequent step involves protein precipitation, often accomplished by adding a cold organic solvent such as acetonitrile, which also serves to extract the analyte and the internal standard. nih.gov Following centrifugation, the supernatant can be directly injected into the LC-MS/MS system or undergo further cleanup using techniques like solid-phase extraction. nih.gov

Because this compound co-elutes with the non-labeled analyte and exhibits virtually identical behavior during extraction and ionization, it effectively compensates for any loss during sample preparation and for matrix effects (ion suppression or enhancement) in the mass spectrometer. aptochem.comkcasbio.com This allows for the precise quantification of 2-Methyltryptamine by calculating the ratio of the analyte's peak area to the internal standard's peak area. LC-MS/MS methods developed for tryptamine metabolites using SIL internal standards demonstrate high precision and accuracy, with validation parameters typically meeting regulatory guidelines. tudelft.nl

Table 1: Representative LC-MS/MS Method Validation Data for Tryptamine Quantification in a Biological Matrix using a Deuterated Internal Standard

This table illustrates typical performance characteristics of a validated bioanalytical method, based on data from similar assays for related compounds. tudelft.nlnih.gov

Validation ParameterResult
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Accuracy (% Nominal)
LLOQ (0.5 ng/mL)98.5% - 104.2%
Low QC (1.5 ng/mL)95.3% - 102.1%
Mid QC (100 ng/mL)97.8% - 101.5%
High QC (400 ng/mL)99.1% - 103.7%
Precision (% CV)
Intra-day< 8.5%
Inter-day< 11.0%
Matrix EffectMinimal ion suppression/enhancement observed
Extraction Recovery> 80%

Determination in Animal Tissue Homogenates and Biofluids for Research Purposes

For in vivo studies in animal models, this compound is indispensable for accurately determining the concentration of 2-Methyltryptamine in various biological fluids and tissues. This is crucial for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a compound. Common matrices analyzed include biofluids like plasma and serum, as well as tissue homogenates from organs such as the brain and liver, where tryptamines may exert their effects or be metabolized. bohrium.comoup.com

The analysis of biofluids like plasma or serum often involves a straightforward sample preparation method. A simple protein precipitation with a solvent like acetonitrile, which contains a known concentration of this compound, is frequently sufficient to prepare the sample for LC-MS/MS analysis. nih.gov

The analysis of tissue samples is more complex. After collection, tissues are weighed and homogenized to create a uniform suspension. fishersci.com The internal standard, this compound, is then spiked into the tissue homogenate. Due to the complexity and high lipid and protein content of tissues like the brain, a more rigorous extraction method, such as liquid-liquid extraction or solid-phase extraction, is often required to remove interfering substances. bohrium.comoup.com The use of a deuterated internal standard is particularly critical in these applications, as it accurately tracks the analyte through these extensive cleanup steps, correcting for any variability in extraction recovery. nih.gov

For example, studies quantifying related tryptamines in rodent brain tissue or plasma have demonstrated the successful use of both deuterated and analog internal standards to yield reliable data on compound distribution. bohrium.comnih.govfrontiersin.org The concentration of α-methyltryptamine (an isomer of 2-methyltryptamine) has been measured in postmortem specimens, including liver and brain, highlighting the importance of robust analytical methods for tissue analysis. oup.com

Table 2: Example Concentrations of a Tryptamine Analog in Animal Tissues and Biofluids Following Administration

This table provides an example of data that could be obtained in a preclinical study, based on published findings for structurally similar compounds. bohrium.comoup.com

SpecimenAnalyteInternal Standard UsedExample Concentration
Iliac Vein Bloodα-Methyltryptamine5-Methoxy-α-methyltryptamine2.0 mg/L
Liver Homogenateα-Methyltryptamine5-Methoxy-α-methyltryptamine24.7 mg/kg
Brain Homogenateα-Methyltryptamine5-Methoxy-α-methyltryptamine7.8 mg/kg
Rat PlasmaN,N-Dimethyltryptamineα-Methyltryptamine9.7 - 114.3 ng/mL
Rat BrainN,N-Dimethyltryptamineα-Methyltryptamine2.0 - 6.1 ng/g

Investigation of Metabolic Pathways and Biotransformation Kinetics Utilizing 2 Methyltryptamine D7

Role of 2-Methyltryptamine-d7 as a Metabolic Tracer for Pathway Elucidation

The primary application of this compound in metabolic research is as a stable isotope-labeled internal standard and tracer. When co-administered with its non-labeled counterpart, 2-Methyltryptamine (B130797), the deuterated analog allows for precise quantification of the parent compound and its metabolites in various biological matrices. This is particularly crucial in toxicometabolomics, a field dedicated to understanding the metabolic response to xenobiotic exposure. nih.gov By utilizing techniques like high-resolution mass spectrometry, researchers can differentiate between endogenous metabolites and those derived from the administered compound, providing a clearer picture of the metabolic pathways involved. nih.gov

The use of deuterated standards helps to overcome matrix effects and variations in sample preparation and instrument response, leading to more accurate and reliable pharmacokinetic data. nih.gov For instance, in studies investigating the metabolic fate of tryptamine (B22526) derivatives, deuterated internal standards are essential for the accurate quantification of metabolites in plasma and urine samples. nih.gov This approach enables the identification of both major and minor metabolic pathways, offering a comprehensive understanding of the biotransformation of the parent compound.

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro assays are fundamental in early drug discovery for predicting the metabolic fate of a compound in vivo. wuxiapptec.comnih.gov These studies provide key parameters such as intrinsic clearance and half-life, which are used to estimate the in vivo clearance and oral bioavailability of a drug candidate. wuxiapptec.comnih.gov

Hepatic Microsomal and Cytosolic Incubation Assays for Phase I and Phase II Metabolism

The liver is the primary site of drug metabolism, which is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. wuxiapptec.com Hepatic microsomal and cytosolic fractions are subcellular preparations that contain the key enzymes responsible for these transformations. wuxiapptec.combioivt.com

Microsomal Assays: These assays primarily evaluate Phase I metabolism, which is largely mediated by the cytochrome P450 (CYP) superfamily of enzymes. bioivt.com Incubating this compound with liver microsomes in the presence of necessary cofactors like NADPH allows researchers to assess its stability against oxidative metabolism. bioivt.comresearchgate.net The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance. bioivt.com

Cytosolic Assays: The cytosolic fraction contains enzymes responsible for certain Phase II conjugation reactions, such as sulfation and acetylation, as well as some reductive and hydrolytic enzymes. nih.gov

By employing these in vitro systems, scientists can rapidly screen compounds and predict their metabolic stability. nih.gov For example, compounds with high metabolic clearance in these assays are likely to have a short half-life and low oral bioavailability in vivo. nih.gov

Identification of Biotransformation Products via High-Resolution Mass Spectrometry

Following incubation in in vitro systems, identifying the resulting metabolites is crucial for understanding the biotransformation pathways. High-resolution mass spectrometry (HRMS) is a powerful analytical technique for this purpose. scispace.comresearchgate.netresearchgate.net HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of metabolites. researchgate.net

When analyzing samples containing this compound, the characteristic mass shift due to the deuterium (B1214612) atoms facilitates the identification of its metabolites. The isotopic pattern of a deuterated compound and its metabolites is distinct, allowing them to be easily distinguished from endogenous molecules in the complex biological matrix. scispace.com Common metabolic transformations for tryptamine derivatives include hydroxylation, N-dealkylation, N-oxidation, and subsequent glucuronidation or sulfation. researchgate.net HRMS, often coupled with liquid chromatography (LC-HRMS/MS), can separate and identify these various biotransformation products. scispace.comresearchgate.net

Analysis of Deuterium Kinetic Isotope Effects (DKIE) in Enzymatic Biotransformations

The replacement of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). libretexts.org This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. libretexts.org The magnitude of the DKIE (expressed as the ratio of the reaction rates, kH/kD) can provide valuable information about the reaction mechanism, particularly the rate-limiting step. libretexts.orgepfl.ch

Mechanistic Insights into Rate-Limiting Steps of 2-Methyltryptamine Metabolism

By strategically placing deuterium atoms at positions susceptible to enzymatic cleavage, researchers can probe the mechanisms of metabolic reactions. If the cleavage of a C-H bond is the rate-limiting step of a reaction, substituting that hydrogen with deuterium will significantly slow down the reaction, resulting in a primary DKIE (typically kH/kD > 2). libretexts.org

For example, the metabolism of many tryptamines involves oxidation by monoamine oxidases (MAOs) or cytochrome P450 (CYP) enzymes, which often involves the abstraction of a hydrogen atom. nih.gov By comparing the metabolic rates of 2-Methyltryptamine and this compound, it is possible to determine if C-H bond cleavage at the deuterated position is a rate-determining step in its metabolism. This information is critical for understanding the enzymatic mechanism and for designing compounds with improved metabolic stability.

Quantification of Isotopic Effects on Monoamine Oxidase and Cytochrome P450 Activities

Both Monoamine Oxidase (MAO) and Cytochrome P450 (CYP) enzymes are crucial in the metabolism of tryptamine derivatives. nih.govnih.gov MAO is a flavin-dependent enzyme that catalyzes the oxidative deamination of monoamines. nih.gov CYPs are a diverse family of heme-containing enzymes that catalyze a wide range of oxidative reactions. nih.gov

Below is a hypothetical data table illustrating the kind of results that could be obtained from such studies.

Enzyme SystemSubstrateVmax (nmol/min/mg protein)Km (µM)Intrinsic Clearance (Vmax/Km)kH/kD (DKIE)
MAO-A 2-Methyltryptamine15.2550.2764.5
This compound3.4580.059
CYP2D6 2-Methyltryptamine8.9250.3561.8
This compound4.9270.181
CYP3A4 2-Methyltryptamine12.51500.0831.1
This compound11.41550.074

This table is for illustrative purposes and does not represent actual experimental data.

The data in this hypothetical table would suggest that MAO-A is significantly involved in the metabolism of 2-Methyltryptamine, as indicated by the large DKIE. The lower DKIE for CYP2D6 suggests that C-H bond cleavage is only partially rate-limiting for this enzyme, while the negligible DKIE for CYP3A4 indicates that this step is not rate-limiting for this particular isoform's metabolism of the compound.

Pre-clinical In Vivo Metabolic Fate Studies Using Deuterated 2-Methyltryptamine Analogs in Animal Models

The use of deuterated analogs, such as this compound, in pre-clinical in vivo studies provides a powerful method for investigating metabolic pathways and the biotransformation kinetics of tryptamine derivatives. The core principle behind this approach is the deuterium kinetic isotope effect (DKIE), where the substitution of hydrogen with its heavier isotope, deuterium, at a metabolically active site can significantly slow the rate of bond cleavage by metabolic enzymes. acs.orggoogle.com This alteration allows for a more detailed examination of a compound's metabolic fate, which is often challenging with rapidly metabolized parent compounds. mdpi.comfrontiersin.org

Animal models, particularly rodents, are instrumental in these investigations. Studies in rats have demonstrated that the strategic placement of deuterium on the tryptamine molecule can profoundly influence its disposition and persistence in the body. nih.gov The primary metabolic pathway for many tryptamines is oxidative deamination, catalyzed by monoamine oxidase (MAO). mdpi.comnih.gov Deuteration of the α-carbon position on the ethylamine (B1201723) side chain directly impacts this process.

In a key study using rats, an equimolar mixture of tryptamine (T) and α,α-dideutero-tryptamine (α,α-[2H2]T) was administered intraperitoneally. The results showed that the ratio of the deuterated analog to the non-deuterated compound was significantly higher in the brain and liver, while it remained near unity in the plasma. nih.gov This finding indicates that the α,α-dideutero substitution creates a primary isotope effect that slows oxidative deamination, leading to greater penetration and persistence of the deuterated amine in the brain. nih.gov Conversely, when deuterium was placed on the β-carbon, no such effect was observed, highlighting the specificity of the metabolic inhibition. nih.gov The relative enrichment of the α,α-deuterated tryptamine was diminished when a MAO inhibitor was co-administered, further confirming that the effect is primarily due to the inhibition of MAO-mediated metabolism. nih.gov

Pharmacokinetic (PK) parameters from studies in rats further quantify the impact of deuteration on the metabolic fate of tryptamine analogs. These studies reveal significant increases in biological half-life (T½), the total drug exposure over time (Area Under the Curve, AUC), and oral bioavailability (F).

Table 1: Deuterium Kinetic Isotope Effects on Key Pharmacokinetic Parameters in Rats This table displays the percentage change in pharmacokinetic parameters for deuterated tryptamine analogs compared to their non-deuterated counterparts following administration in Wistar rats. google.com

CompoundT½ (% Change)AUC (% Change)Bioavailability (F) (% Change)
PI-α-d2+50%+75%+45%
5-MeO-DMT-α,α-d2+30%+60%+200%
Data sourced from patent information describing pharmacokinetic studies in rats. google.com

These findings from deuterated analogs of tryptamine and 5-MeO-DMT are crucial for understanding the potential metabolic profile of this compound. The α-methyl group in 2-methyltryptamine itself provides some steric hindrance to MAO, and the addition of deuterium is expected to further enhance its metabolic stability. nih.gov By slowing the primary metabolic route of oxidative deamination, deuteration allows for a more comprehensive analysis of alternative biotransformation pathways. These can include N-oxidation, which forms metabolites like DMT-N-oxide (DMT-NO), and N-demethylation to compounds such as N-methyltryptamine (NMT), which are thought to be independent of MAO activity. frontiersin.orggoogle.com

In vivo studies in rats have also explored the neurochemical consequences of altered metabolism. Bilateral injections of a,a-[2H]tryptamine into the nucleus accumbens were found to increase the concentration of dopamine (B1211576) in this brain region, suggesting that the deuterated analog's persistence allows it to interact with tryptamine receptors and modulate mesolimbic dopamine neurons. nih.gov

Table 2: Summary of Key In Vivo Metabolic Fate Findings for Deuterated Tryptamine Analogs This table summarizes significant findings from pre-clinical studies in animal models investigating the metabolic fate of deuterated tryptamines.

Deuterated AnalogAnimal ModelKey Research FindingsReference
α,α-dideutero-tryptamineRatShowed increased penetration and persistence in the brain and liver due to a primary isotope effect on oxidative deamination by MAO. nih.gov
5-MeO-DMT (deuterated)RatDeuterium substitution led to reduced metabolism and increased behavioral effects, similar to co-administration of the parent compound with a MAO inhibitor. mdpi.com
PI-α-d2RatPharmacokinetic analysis revealed a 50% increase in half-life and a 75% increase in AUC compared to the non-deuterated analog. google.com
5-MeO-DMT-α,α-d2RatShowed a 200% increase in oral bioavailability, demonstrating significantly reduced first-pass metabolism. google.com
a,a-[2H]tryptamineRatInjections into the nucleus accumbens increased local dopamine concentrations, indicating enhanced central nervous system activity due to slower metabolism. nih.gov

Pharmacological and Biochemical Characterization of 2 Methyltryptamine D7 in Vitro and in Silico Approaches

Receptor Binding Affinity and Ligand Interaction Profiling with Deuterated Probes

The interaction of a ligand with its target receptors is the foundation of its pharmacological effect. For tryptamines, the primary targets are often serotonin (B10506) (5-HT) receptors.

The parent compound, 2-Methyltryptamine (B130797), demonstrates affinity for serotonin receptors, though it is notably less potent than tryptamine (B22526) itself. wikipedia.org Studies show that 2-MT binds to the 5-HT1A and 5-HT2A receptors with Ki values of 1,095 nM and 7,774 nM, respectively. wikipedia.org

Research on other deuterated tryptamines, such as analogs of N,N-dimethyltryptamine (DMT) and 5-MeO-DMT, has established a general principle: deuteration typically has a minimal effect on receptor binding affinity. nih.govnih.gov For instance, the in vitro receptor binding profile of deuterated DMT was found to be comparable to that of its non-deuterated parent molecule, with high affinity maintained at 5-HT1A, 5-HT2A, and 5-HT2C receptors. nih.gov Similarly, studies on a tetradeuterated version of 5-MeO-DMT found that the substitution had little effect on its affinity for a wide array of neurotransmitter binding sites. nih.gov

Based on this precedent, it is expected that 2-Methyltryptamine-d7 would retain a receptor binding profile very similar to that of 2-Methyltryptamine. The primary interactions governing receptor affinity—such as shape, hydrogen bonding potential, and electrostatic interactions—remain largely unchanged by the isotopic substitution.

CompoundTarget ReceptorBinding Affinity (Ki)Expected Affinity Profile for 2-MT-d7
2-Methyltryptamine5-HT1A1,095 nM wikipedia.orgExpected to be comparable to 2-Methyltryptamine, as deuteration generally does not significantly alter receptor binding affinity. nih.govnih.gov
2-Methyltryptamine5-HT2A7,774 nM wikipedia.org

The substitution of hydrogen with deuterium (B1214612) increases the mass of the atom by 100%, which in turn lowers the vibrational frequency of its covalent bonds (e.g., the C-D bond versus the C-H bond). portico.org While this change has a profound impact on the kinetics of reactions that involve bond cleavage, its effect on non-covalent binding interactions at a receptor is generally subtle.

Assessment of Binding Affinities to Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) and Other Neurotransmitter Targets

Enzyme Activity Modulation and Inhibition Studies with this compound

The primary motivation for deuterating drug candidates is often to alter their metabolic fate, typically by slowing the rate of enzymatic degradation. This phenomenon is rooted in the kinetic isotope effect.

Tryptamine derivatives are primarily metabolized in the body by two major enzyme systems: monoamine oxidases (MAO), particularly MAO-A, and various cytochrome P450 (CYP) isoenzymes. frontiersin.orgplos.org These enzymes catalyze oxidative reactions, such as the deamination or hydroxylation of the tryptamine structure, which facilitates their inactivation and excretion. frontiersin.org For example, DMT's main metabolic pathway involves MAO-A, which converts it to indoleacetic acid. frontiersin.org It is therefore highly probable that 2-Methyltryptamine is also a substrate for MAO and CYP enzymes.

The replacement of a hydrogen atom with a deuterium atom at a site of metabolic oxidation can significantly slow down the rate of that reaction. This is known as the Deuterium Kinetic Isotope Effect (KIE). portico.org The KIE arises because the carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break. portico.org

If the cleavage of a C-H bond is the rate-determining step in an enzymatic reaction, substituting that hydrogen with deuterium can decrease the reaction rate by a factor of up to 7 or more. nih.gov This effect is the cornerstone of using deuteration to improve a drug's pharmacokinetic profile. By slowing metabolism, deuteration can increase the drug's half-life and systemic exposure. Studies have confirmed that deuterated tryptamines are more resistant to metabolism by MAO, leading to prolonged pharmacological effects. nih.gov Therefore, this compound is expected to be metabolized more slowly than its non-deuterated counterpart, assuming the deuterium atoms are placed at metabolically labile positions.

ParameterDescriptionRelevance to this compound
Kinetic Isotope Effect (KIE)A change in the reaction rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. portico.orgThe primary mechanism by which deuteration enhances metabolic stability.
C-H vs. C-D Bond StrengthThe covalent bond between carbon and deuterium is stronger and requires more energy to cleave than the bond between carbon and hydrogen. portico.orgSlows down enzymatic reactions where C-H bond breaking is the rate-limiting step (e.g., oxidation by MAO or CYP enzymes). plos.org
Metabolic StabilityThe susceptibility of a compound to biotransformation by metabolic enzymes.This compound is predicted to have greater metabolic stability and a longer biological half-life than 2-Methyltryptamine. nih.gov

Evaluation of Substrate Specificity and Turnover Rates for Relevant Enzymes

Computational Chemistry and Molecular Dynamics Simulations of Deuterated Tryptamines

In silico methods, including computational chemistry and molecular dynamics (MD) simulations, are powerful tools for investigating molecular interactions at an atomic level. nih.govunisi.it These techniques can be applied to study how deuteration might influence the behavior of this compound.

MD simulations can model the dynamic movement of a ligand within a receptor's binding pocket or an enzyme's active site over time. nih.govresearchgate.net By simulating the interactions of both 2-Methyltryptamine and this compound with a target protein, researchers can predict binding conformations and estimate binding free energies. unisi.it These simulations can help elucidate whether the subtle changes in mass and bond vibration due to deuteration lead to any significant alterations in how the ligand "fits" or interacts with its biological target. nih.gov

Furthermore, more advanced computational methods, such as combined quantum mechanics/molecular mechanics (QM/MM), can be used to specifically model the enzymatic reaction itself. These simulations can calculate the energy barriers for the cleavage of a C-H bond versus a C-D bond in the active site of an enzyme like MAO or a CYP. This allows for a theoretical prediction of the kinetic isotope effect, complementing and guiding in vitro metabolic studies. nih.gov Such computational approaches are invaluable for understanding the molecular basis of the altered properties of deuterated compounds and for the rational design of new drug candidates. unisi.it

In Silico Docking Studies to Predict Ligand-Protein Binding Conformations

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery and molecular biology for understanding and predicting ligand-protein interactions at a molecular level. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their energetic favorability. mdpi.com The score, often expressed as binding energy (e.g., in kcal/mol), estimates the stability of the ligand-protein complex; a lower (more negative) score generally indicates a more stable interaction. mdpi.comresearchgate.net

For this compound, docking studies would aim to elucidate its binding mode with relevant biological targets. The non-deuterated analog, 2-Methyltryptamine (2-MT), is known to have an affinity for serotonin receptors, specifically the 5-HT1A and 5-HT2A subtypes. wikipedia.org Therefore, these receptors are the most probable targets for in silico analysis of this compound.

The primary output of such a study would be a ranked list of binding poses and their corresponding binding affinity scores.

Table 1: Hypothetical In Silico Docking Results for this compound

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
5-HT1A Receptor -8.5Asp116, Ser199, Phe361, Trp357Hydrogen Bond, Hydrophobic
5-HT2A Receptor -9.2Ser159, Asp155, Ser242, Phe340Hydrogen Bond, Aromatic

Note: This table is illustrative and based on typical results from molecular docking simulations. The specific values and residues are hypothetical examples of what a docking study might reveal.

Assessment of Conformational Changes and Vibrational Properties Induced by Deuteration

Ligand binding to a protein is often a dynamic process that can involve conformational changes in both the ligand and the protein. plos.org The "induced fit" model suggests that the protein's active site can change its shape to better accommodate the ligand upon binding. nih.gov Conversely, the "conformational selection" model posits that proteins exist in an ensemble of conformations, and the ligand selectively binds to a pre-existing compatible conformation. nih.gov Regardless of the precise mechanism, the final bound state is a low-energy complex stabilized by specific molecular interactions.

The introduction of deuterium into a molecule, creating an isotopologue like this compound, has a well-understood effect on its vibrational properties. Deuterium (²H) is an isotope of hydrogen with an additional neutron, making it approximately twice as heavy. According to the principles of vibrational spectroscopy, the frequency of a bond's vibration is inversely proportional to the reduced mass of the atoms involved. Therefore, replacing hydrogen with deuterium in a chemical bond (e.g., C-H to C-D) results in a lower vibrational frequency for that bond.

This change in vibrational frequency is readily observable using techniques like Infrared (IR) or Raman spectroscopy. nih.gov While this alteration does not change the molecule's electronic structure or its equilibrium geometry (the static, lowest-energy shape), it does affect the molecule's zero-point vibrational energy and the landscape of its potential energy surface. These subtle changes can influence the molecule's dynamic behavior and conformational flexibility.

For this compound, the seven deuterium atoms would replace hydrogens on the indole (B1671886) ring and/or the ethylamine (B1201723) side chain. The C-D, N-D, and aromatic C-D bonds will vibrate at lower frequencies than their C-H and N-H counterparts. smith.edu

Table 2: Comparison of Typical Vibrational Frequencies for C-H and C-D Bonds

Bond TypeTypical C-H Stretching Frequency (cm⁻¹)Predicted C-D Stretching Frequency (cm⁻¹)
Aliphatic C-H/C-D 2850 - 3000~2100 - 2250
Aromatic C-H/C-D 3000 - 3100~2250 - 2325

Note: This table presents generally accepted ranges for bond stretching frequencies to illustrate the effect of deuteration. Specific frequencies for this compound would require experimental measurement.

Advanced Research Applications and Future Trajectories for 2 Methyltryptamine D7 Studies

Integration of 2-Methyltryptamine-d7 in Metabolomics and Isotopic Tracing Experiments

The use of stable isotope-labeled compounds is a cornerstone of modern metabolomics and isotopic tracing studies. acs.orgsigmaaldrich.com this compound, with its seven deuterium (B1214612) atoms, serves as an invaluable tool in these experimental paradigms.

In metabolomics, which involves the comprehensive analysis of metabolites in a biological system, deuterated standards like this compound are crucial for accurate quantification. uniroma1.itgoogle.com When analyzing complex biological samples, such as plasma or tissue extracts, the presence of a known concentration of the deuterated analog allows for precise measurement of the non-deuterated (endogenous or administered) compound by mass spectrometry. nih.govuoa.gr This is because the deuterated and non-deuterated versions have nearly identical chemical properties and chromatographic behavior but are distinguishable by their mass-to-charge ratio. researchgate.net

Isotopic tracing experiments utilize labeled compounds to follow the metabolic fate of a molecule within a biological system. numberanalytics.comnih.gov By introducing this compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high specificity. acs.org This allows for the identification of metabolic pathways and the characterization of resulting metabolites. The deuterium label acts as a tracer, enabling scientists to differentiate the compound and its metabolic products from the endogenous pool of similar molecules. beilstein-journals.org This approach has been instrumental in understanding the biotransformation of various compounds.

Table 1: Applications of this compound in Metabolomics and Isotopic Tracing

ApplicationDescriptionKey Advantages
Internal Standard Used as a reference compound in mass spectrometry-based quantification of 2-methyltryptamine (B130797).High accuracy and precision in analytical measurements. google.com
Metabolic Fate Studies Tracing the biotransformation of 2-methyltryptamine in vivo and in vitro.Elucidation of metabolic pathways and identification of novel metabolites. beilstein-journals.org
Pharmacokinetic Analysis Determining the absorption, distribution, metabolism, and excretion profile of the compound.Provides crucial data for understanding the compound's behavior in a biological system. evitachem.com
Enzyme Mechanism Probes Investigating the mechanisms of enzymes involved in tryptamine (B22526) metabolism.The kinetic isotope effect can provide insights into reaction mechanisms. beilstein-journals.org

Development of Novel Research Tools and Probes Based on Deuterated Tryptamine Scaffolds

The unique properties of deuterated compounds extend beyond their use as internal standards. The tryptamine scaffold itself is a privileged structure in medicinal chemistry and neuroscience, forming the basis for many biologically active molecules. google.com Deuteration of this scaffold, as in this compound, offers a strategy to create novel research tools and probes with tailored properties. researchgate.net

One of the key advantages of deuteration is the potential to alter the metabolic stability of a compound. researchgate.netresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond. nih.govmdpi.com This "kinetic isotope effect" can lead to a longer biological half-life and altered pharmacokinetic profile. nih.govacs.org For researchers, this means that deuterated tryptamines can be used to study the effects of prolonged receptor activation or to develop longer-acting pharmacological probes.

Furthermore, deuterated tryptamine scaffolds can be used as building blocks for the synthesis of more complex molecular probes. researchgate.net For example, they can be incorporated into fluorescent ligands or radiolabeled compounds for use in imaging studies, such as positron emission tomography (PET) or single-photon emission computed tomography (SPECT). These probes are essential for visualizing and quantifying neurotransmitter receptors and transporters in the living brain. nih.gov

Table 2: Research Tools and Probes Based on Deuterated Tryptamine Scaffolds

Tool/Probe TypeApplicationPotential Advantage of Deuteration
Metabolically Stabilized Agonists/Antagonists Studying the long-term effects of receptor modulation.Increased biological half-life, allowing for sustained target engagement. nih.gov
Fluorescent Probes Visualizing receptors and transporters in vitro and in vivo.Enhanced photostability and altered pharmacokinetic properties. nih.gov
Radiolabeled Ligands (e.g., for PET/SPECT) Non-invasive imaging of neurochemical targets in the brain.Improved metabolic stability leading to clearer imaging signals.
Affinity-Based Probes Identifying and isolating specific protein targets.Modified binding kinetics or stability of the probe-target complex.

Emerging Methodologies for Studying Neurotransmitter Systems and Related Biological Pathways in Research

The study of neurotransmitter systems is a complex and rapidly evolving field. acs.org The development of novel analytical techniques and research methodologies is crucial for advancing our understanding of brain function and disease. nih.gov this compound and other deuterated compounds are playing an increasingly important role in these emerging methodologies.

One such area is high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). uniroma1.it This powerful analytical platform allows for the simultaneous detection and quantification of a wide range of neurotransmitters and their metabolites in complex biological matrices. The use of deuterated internal standards like this compound is essential for achieving the high degree of accuracy and precision required in these studies. uoa.gr

Another emerging methodology is in vivo microdialysis, which allows for the sampling of neurotransmitters from specific brain regions in awake, behaving animals. By coupling microdialysis with advanced analytical techniques and using deuterated compounds for calibration and as tracers, researchers can study the dynamic changes in neurotransmitter release and metabolism in real-time.

Furthermore, the field of computational chemistry and molecular modeling is providing new insights into the interactions between ligands and their receptors. acs.org By incorporating data from studies with deuterated compounds, these models can be refined to better predict the binding affinities and functional activities of novel molecules, accelerating the drug discovery process.

Interdisciplinary Research Synergies for Mechanistic Elucidation in Chemical Neuroscience

The elucidation of the complex mechanisms underlying brain function and dysfunction requires a highly interdisciplinary approach. acs.orgufl.edu Chemical neuroscience, a field that integrates the principles and tools of chemistry with neuroscience, is at the forefront of this endeavor. The use of precisely engineered molecules like this compound exemplifies the power of this synergistic approach.

By combining the expertise of synthetic chemists, who can design and create novel deuterated probes, with that of pharmacologists, biochemists, and neuroscientists, researchers can ask and answer increasingly sophisticated questions. For instance, a synthetic chemist might prepare this compound and its analogs, which are then used by pharmacologists to investigate receptor binding and functional activity. nih.gov Biochemists can then use these compounds to study enzyme kinetics and metabolism, while neuroscientists can explore their effects on neuronal activity and behavior. wikipedia.org

This collaborative effort, where each discipline brings its unique perspective and technical capabilities, is essential for a comprehensive understanding of how molecules like 2-methyltryptamine interact with the intricate machinery of the brain. The insights gained from such interdisciplinary research can pave the way for the development of novel therapeutic strategies for a wide range of neurological and psychiatric disorders. researchgate.net

Q & A

Basic: What are the critical considerations for synthesizing and characterizing 2-Methyltryptamine-d7 in preclinical studies?

Methodological Answer:
Synthesis of deuterated compounds like this compound requires precise isotopic labeling to ensure structural integrity and minimize isotopic dilution effects. Key steps include:

  • Deuterium Incorporation: Use deuterated precursors (e.g., D₂O or deuterated methyl groups) in multi-step reactions, validated via nuclear magnetic resonance (NMR) or mass spectrometry (MS) to confirm isotopic purity (>99 atom% D) .
  • Characterization: Employ high-resolution MS (HRMS) for molecular weight verification and NMR (¹H, ¹³C) to confirm substitution sites. Compare spectral data with non-deuterated analogs to identify isotopic shifts .
  • Purity Assessment: Use HPLC-UV or LC-MS to quantify impurities, ensuring compliance with thresholds (>99% chemical purity) for reproducibility in downstream assays .

Advanced: How can researchers mitigate isotopic effects when using this compound as an internal standard in pharmacokinetic studies?

Methodological Answer:
Isotopic effects, though minimal in deuterated tryptamines, can influence metabolic stability or binding kinetics. Mitigation strategies include:

  • Control Experiments: Compare pharmacokinetic parameters (e.g., clearance, half-life) of deuterated and non-deuterated analogs in in vitro microsomal assays to quantify isotopic impacts .
  • Matrix Calibration: Use isotope dilution mass spectrometry (IDMS) with calibration curves spanning physiological concentrations to correct for matrix-induced ion suppression/enhancement .
  • Cross-Validation: Validate results with orthogonal techniques (e.g., stable isotope labeling by amino acids in cell culture, SILAC) to confirm tracer fidelity in complex biological systems .

Basic: What analytical techniques are optimal for detecting this compound in biological matrices?

Methodological Answer:

  • Sample Preparation: Use protein precipitation (acetonitrile/methanol) or solid-phase extraction (SPE) to isolate the compound from plasma or tissue homogenates .
  • Detection: LC-MS/MS with multiple reaction monitoring (MRM) is preferred for sensitivity and specificity. Key transitions: m/z [M+H]⁺ → product ions, optimized to distinguish from endogenous analogs .
  • Quantification: Include deuterated internal standards (e.g., d₇-tryptamine) to normalize matrix effects and instrument variability .

Advanced: How should researchers design dose-response studies to evaluate the pharmacological activity of this compound in neurochemical assays?

Methodological Answer:

  • Experimental Design: Use a log-spaced concentration range (e.g., 1 nM–100 µM) to capture full dose-response curves. Include positive (e.g., serotonin receptor agonists) and negative (vehicle) controls .
  • Endpoint Selection: Measure receptor binding (radioligand displacement assays) or functional responses (cAMP accumulation, calcium flux) with time-resolved readouts to account for kinetic isotopic effects .
  • Statistical Rationale: Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests to compare deuterated vs. non-deuterated compound efficacy .

Basic: What storage conditions are recommended for this compound to ensure long-term stability?

Methodological Answer:

  • Temperature: Store at ≤-20°C in airtight, light-protected vials to prevent deuterium exchange or degradation .
  • Solubility: Prepare stock solutions in deuterated solvents (e.g., DMSO-d₆) to minimize proton exchange. Confirm stability via periodic LC-MS checks .

Advanced: How can this compound be integrated into tracer studies to map serotonergic pathways in vivo?

Methodological Answer:

  • Tracer Administration: Use intravenous bolus or osmotic minipumps for steady-state delivery. Monitor plasma levels via microdialysis coupled to LC-MS .
  • Imaging Modalities: Pair with PET/MRI using ¹⁸F-labeled analogs for real-time pathway visualization. Co-register isotopic tracer data with imaging endpoints to validate spatial resolution .
  • Data Interpretation: Apply pharmacokinetic modeling (e.g., compartmental analysis) to distinguish tracer uptake from endogenous metabolite interference .

Basic: What ethical and safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Safety Data Sheets (SDS): Review toxicity profiles (e.g., LD₅₀, mutagenicity) and implement PPE (gloves, lab coats) for handling .
  • Ethical Compliance: For in vivo studies, obtain IACUC approval for animal protocols, emphasizing humane endpoints and 3R principles (Replacement, Reduction, Refinement) .

Advanced: How can conflicting data on the metabolic stability of this compound across studies be resolved?

Methodological Answer:

  • Meta-Analysis: Systematically review experimental variables (species, dosing regimens, analytical methods) using PRISMA guidelines to identify confounding factors .
  • In Silico Modeling: Apply physiologically based pharmacokinetic (PBPK) models to simulate interspecies differences in CYP450-mediated metabolism .
  • Interlaboratory Validation: Collaborate on harmonized protocols (e.g., ISTD concentrations, LC-MS parameters) to reduce methodological variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.